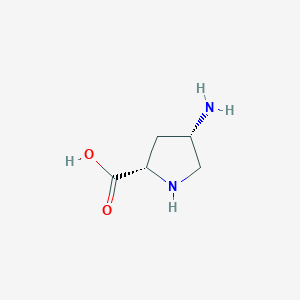

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHINASQYHDCLEU-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

Introduction: The Significance of a Constrained Amino Acid

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its rigid pyrrolidine ring pre-organizes the spatial orientation of the C2-carboxylic acid and C4-amino group in a specific cis configuration. This structural feature is paramount, as it allows for the precise presentation of pharmacophoric elements, leading to enhanced binding affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the primary synthetic strategies to access this valuable chiral building block, intended for researchers, chemists, and professionals in the field of drug discovery. The methodologies discussed herein are presented with a focus on stereochemical control, practicality, and scalability.

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Specifically, derivatives of 4-aminopyrrolidine-2-carboxylic acid are crucial components in a range of therapeutics, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, as well as agents targeting other enzymes and receptors.[2][3] The defined stereochemistry of the (2S,4S)-isomer is often critical for biological activity, making its stereoselective synthesis a key challenge and a primary focus of this guide.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies: modification of a chiral precursor (chiral pool synthesis) and de novo construction of the pyrrolidine ring with stereochemical control (asymmetric synthesis).

Chiral Pool Synthesis: The Hydroxyproline Route

The most common and often most practical approach to this compound utilizes the readily available and inexpensive chiral building block, (2S,4R)-4-hydroxyproline (trans-4-hydroxyproline).[4] This strategy hinges on the stereospecific inversion of the hydroxyl group at the C4 position to an amino group. This transformation requires a carefully orchestrated sequence of protection, activation, substitution, and deprotection steps.

Sources

Substituted Pyrrolidine-2-Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent structural features, including its conformational flexibility and the presence of a stereocenter at the 2-position in pyrrolidine-2-carboxylic acid (proline), make it an attractive building block for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of substituted pyrrolidine-2-carboxylic acids, focusing on their synthesis, stereochemical control, and diverse applications in the development of innovative medicines. We will delve into the causal relationships behind synthetic strategies and the critical importance of stereochemistry in dictating biological activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The significance of the pyrrolidine scaffold is underscored by its presence in a wide array of natural products and clinically approved drugs.[3][4] The ability to introduce substituents at various positions on the pyrrolidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to improved potency, selectivity, and pharmacokinetic profiles.[1][3] This guide will explore the synthetic methodologies that enable the precise installation of these substituents, with a particular emphasis on stereoselective approaches that are crucial for isolating the desired biologically active stereoisomer.

Synthetic Methodologies for Substituted Pyrrolidine-2-Carboxylic Acids

The synthesis of substituted pyrrolidine-2-carboxylic acids can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring, often derived from proline or its derivatives.[1] The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Ring Construction from Acyclic Precursors

This approach offers significant flexibility in introducing a variety of substituents onto the pyrrolidine ring. Common methods include:

-

1,3-Dipolar Cycloaddition Reactions: This powerful method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring in a highly stereocontrolled manner. The substituents on both the azomethine ylide and the dipolarophile determine the final substitution pattern of the pyrrolidine.

-

Reductive Amination Cascades: Intramolecular reductive amination of keto-aldehydes or diketones containing a suitably placed amino group can lead to the formation of the pyrrolidine ring. This strategy has been successfully employed for the synthesis of 2-substituted pyrrolidines.

-

Michael Addition-Initiated Cyclizations: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization, is another versatile method for constructing the pyrrolidine nucleus.

Functionalization of Pre-formed Pyrrolidine Rings

This strategy often utilizes readily available and chiral starting materials like L-proline or 4-hydroxy-L-proline.[5]

-

Alkylation of Proline Derivatives: The nitrogen atom of the pyrrolidine ring can be readily alkylated or acylated. Furthermore, the α-carbon to the carboxylic acid can be deprotonated to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the C-2 position.

-

Modification of 4-Hydroxyproline: The hydroxyl group at the C-4 position of 4-hydroxyproline serves as a versatile handle for introducing a wide range of functional groups through substitution or elimination-addition sequences. This has been a popular strategy for the synthesis of 4-substituted proline analogs.[6]

-

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki coupling, have been applied to the synthesis of 4-(arylmethyl)prolines, expanding the diversity of accessible derivatives.[7]

Stereoselective Synthesis: The Key to Biological Activity

The stereochemistry of substituted pyrrolidine-2-carboxylic acids is paramount to their biological function.[1] The precise three-dimensional arrangement of substituents dictates how a molecule interacts with its biological target. Therefore, the development of stereoselective synthetic methods is a central theme in this field.

Key strategies to control stereochemistry include:

-

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction.[8] Evans asymmetric alkylation, for instance, has been used to establish the stereochemistry of a methyl group at the 4-position of proline with high diastereoselectivity.[9]

-

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can enantioselectively guide the formation of the desired stereoisomer.

-

Substrate-Controlled Diastereoselection: The inherent chirality of the starting material, such as L-proline, can influence the stereochemical outcome of subsequent reactions. For example, the catalytic hydrogenation of a double bond in a chiral pyrrolidine derivative can proceed with high diastereoselectivity to yield the cis isomer.[10]

Below is a generalized workflow for the stereoselective synthesis of a 4-substituted pyrrolidine-2-carboxylic acid starting from a chiral precursor.

Caption: Stereoselective synthesis of a 4-substituted proline analog.

Applications in Drug Discovery

Substituted pyrrolidine-2-carboxylic acids are integral to the development of a wide range of therapeutic agents due to their ability to mimic peptide structures, act as enzyme inhibitors, and serve as versatile scaffolds in drug design.[1][2]

Enzyme Inhibitors

The constrained conformation of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors. By presenting key functional groups in a specific spatial orientation, these molecules can bind with high affinity and selectivity to the active sites of enzymes.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: The development of ACE inhibitors for the treatment of hypertension was a landmark achievement in medicinal chemistry. The discovery of teprotide, a nonapeptide from snake venom containing proline, led to the design of small-molecule inhibitors like captopril and enalapril, which feature a proline moiety.[3]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several gliptins, a class of drugs used to treat type 2 diabetes, incorporate a pyrrolidine scaffold. These compounds inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones.

-

α-Glucosidase and α-Amylase Inhibitors: Pyrrolidine derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[2][4] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[2]

-

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]

Proline Mimics and Peptidomimetics

The unique cyclic structure of proline imposes significant conformational constraints on peptide backbones. Substituted prolines are widely used as tools to probe and manipulate peptide and protein structure and function. By introducing substituents, researchers can modulate the cis/trans isomerization of the peptide bond, influence secondary structure, and enhance metabolic stability.

Central Nervous System (CNS) Agents

The ability to modify the lipophilicity of pyrrolidine-2-carboxylic acid derivatives by introducing various substituents is crucial for their application in CNS drug discovery. While the carboxylic acid group can limit blood-brain barrier (BBB) penetration, bioisosteric replacements can improve brain uptake.[12] For example, replacing the carboxylic acid with a 2,2,2-trifluoroethan-1-ol or a trifluoromethylketone moiety can increase lipophilicity and facilitate CNS penetration.[12]

Antiviral and Anticancer Agents

The pyrrolidine scaffold is also found in a number of antiviral and anticancer drugs. For instance, some spiro[pyrrolidine-3,3'-oxindoles] have shown potential as anti-breast cancer agents by dually targeting histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) enzymes.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of substituted pyrrolidine-2-carboxylic acids is highly dependent on the nature, position, and stereochemistry of the substituents. The following table summarizes key SAR findings for different therapeutic targets.

| Target Enzyme | Pyrrolidine Ring Position of Substitution | Favorable Substituents | Impact on Activity |

| ACE | C-terminal Proline Mimic | Small alkyl groups at C-2 | Increased binding affinity[3] |

| InhA | Carboxamide at C-2 | Bulky aromatic groups | Enhanced potency[11] |

| α-Glucosidase | Varied | Polyhydroxylated derivatives | Potent inhibition[1] |

| HDAC2/PHB2 | Spirocyclic at C-3 | Electron-donating groups on phenyl ring | Higher cancer cell growth inhibition[1] |

Experimental Protocols

General Procedure for the Synthesis of N-Boc-pyrrolidine-2-carboxylic acid (2)

This protocol describes the protection of the nitrogen atom of L-proline using di-tert-butyl dicarbonate (Boc-anhydride).

-

To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10-11.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise while maintaining the pH with the addition of the base.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc-protected product.

General Procedure for the Synthesis of tert-butyl (S)-2-(substituted-carbamoyl)pyrrolidine-1-carboxylate (Amide Coupling)

This protocol outlines the coupling of N-Boc-proline with a primary or secondary amine.

-

Dissolve N-Boc-pyrrolidine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., HBTU, HATU, or EDC) and an amine base (e.g., DIPEA or triethylamine).

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with a weak acid, a weak base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amide.

The following diagram illustrates the general workflow for the synthesis and biological evaluation of substituted pyrrolidine-2-carboxylic acid derivatives.

Caption: Drug discovery workflow for pyrrolidine derivatives.

Conclusion

Substituted pyrrolidine-2-carboxylic acids represent a cornerstone of modern medicinal chemistry. Their conformational rigidity, chiral nature, and synthetic tractability make them invaluable scaffolds for the design of potent and selective therapeutic agents. A deep understanding of the stereoselective synthetic methodologies and the intricate structure-activity relationships is crucial for unlocking the full potential of this remarkable class of molecules. As our understanding of disease biology continues to evolve, the versatile pyrrolidine-2-carboxylic acid scaffold will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of innovative medicines.

References

- Li Petri G, Spanò V, Spatola R, et al. Bioactive pyrrole-based compounds with target selectivity. Eur J Med Chem. 2020;208:112783.

-

Ghandi, M., & Aliabadi, A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

- Wu, G., & Chen, F. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

Hörberg, J., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(5), 1147–1154. [Link]

-

Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 139, 106734. [Link]

-

Koskinen, A. M. P., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859–1866. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(5), 1437-1478. [Link]

-

Berestovitskaya, V. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]

-

Al-dujailly, M. A., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

He, X., et al. (2008). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 51(18), 5783-5793. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

-

Yoshimura Fujii, M., et al. (2025). Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum. International Journal of Pharmaceutics, 675, 125561. [Link]

-

Wang, Y., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(56), 32895-32899. [Link]

-

Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 1-8. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thieme.de [thieme.de]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid

This guide provides an in-depth exploration of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid, a pivotal building block for researchers, scientists, and professionals in drug development. As a constrained proline analog, its unique stereochemistry offers a valuable scaffold for creating novel peptidomimetics and other complex molecular architectures.[1][2] The pyrrolidine motif is instrumental in enhancing a drug's potency, selectivity, and pharmacokinetic profile.[3] This document outlines the compound's core properties, comprehensive safety and handling protocols, and a practical application workflow to ensure both the integrity of the research and the safety of the practitioner.

Core Chemical & Physical Properties

A foundational understanding of a compound's physical properties is the first step in safe and effective handling. This compound and its common derivatives are typically white to off-white solids.[1][4] Key data for the parent compound and a common protected form are summarized below.

| Property | This compound | (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid |

| Synonyms | L-cis-4-Amino-proline | Fmoc-ABPC(2S,4S)-OH |

| CAS Number | 16257-83-3 | 174148-03-9 |

| Molecular Formula | C₅H₁₀N₂O₂ | C₂₅H₂₈N₂O₆ |

| Molecular Weight | 130.14 g/mol | 452.5 g/mol |

| Appearance | Solid | White to off-white powder |

| Boiling Point | 288.6±40.0 °C (Predicted)[5] | Not available |

| Density | 1.2±0.1 g/cm³ (Predicted)[5] | Not available |

| Storage Temperature | 2-8°C[6][7] | 0-8°C[1] |

Hazard Identification and Personal Protective Equipment (PPE)

While generally considered relatively safe, this compound and its derivatives can cause irritation.[5] Adherence to rigorous safety protocols is non-negotiable. The primary hazards associated with similar compounds include:

-

Skin Irritation (H315): May cause redness and discomfort upon contact.[8]

-

Serious Eye Irritation (H319): Can cause significant irritation if it enters the eyes.[8][9]

-

Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[8][9][10]

Causality-Driven PPE Selection

The choice of PPE is dictated by the potential routes of exposure. The goal is to create an impermeable barrier between the researcher and the chemical.

-

Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against airborne particulates and accidental splashes.

-

Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling larger quantities.

-

Body Protection: A standard laboratory coat should be worn and fully fastened.

-

Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of fine dust particles.[8][9] If a fume hood is unavailable, a respirator with an appropriate particulate filter is necessary.

General Laboratory Safety Workflow

The following diagram outlines the fundamental safety workflow for handling solid chemical reagents.

Caption: General workflow for safely handling solid chemical reagents.

Storage and Handling: Maintaining Compound Integrity

This compound derivatives are often sensitive to atmospheric conditions. Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Storage Protocol

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen.[4][11] This is particularly critical for long-term storage to prevent reaction with atmospheric moisture and carbon dioxide.

-

Temperature: Store containers in a cool, dry, and well-ventilated area, typically between 2-8°C.[6][7]

-

Container: Keep the container tightly sealed.[8][9] For reagents packaged with a septum-sealed cap (e.g., Sure/Seal™ bottles), this provides a convenient way to access the material without compromising the inert atmosphere.[12][13]

Handling Protocol for Air-Sensitive Solids

Handling hygroscopic or air-sensitive solids requires techniques that minimize exposure to the atmosphere.

-

Preparation: Move the sealed container from cold storage to a desiccator at room temperature to prevent condensation from forming on the container.

-

Inert Environment: Perform all transfers inside a glove box or under a positive pressure of inert gas within a fume hood.

-

Transfer: If using a septum-sealed bottle, a stream of inert gas can be used to create a positive pressure.[11] Quickly uncap the bottle, retrieve the required amount of solid using a clean spatula, and immediately reseal the container.

-

Weighing: Weigh the compound in a sealed vial. The mass can be determined by difference (taring the vial, adding the compound, re-weighing).

Application Workflow: Incorporation into a Peptidomimetic

A primary application of this compound is in the synthesis of peptidomimetics, where it serves as a constrained amino acid building block.[1][2] The following is a generalized protocol for its incorporation using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol assumes the use of a protected derivative, such as (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid.

Step-by-Step SPPS Protocol

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

-

Fmoc-Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes to remove the Fmoc protecting group from the resin's terminal amine.

-

Drain and repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-4 equivalents of the protected this compound derivative and a suitable activator (e.g., HBTU/HOBt or HATU) in DMF.

-

Add 6-8 equivalents of a base, such as diisopropylethylamine (DIPEA), to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. The causality here is that the activator forms a highly reactive ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to facilitate the reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The TFA cleaves the peptide from the resin and removes acid-labile protecting groups (like Boc), while the scavengers (water, TIS) trap reactive carbocations generated during the process.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to purify.

-

SPPS Workflow Diagram

Caption: Core cycle of Fmoc-based solid-phase peptide synthesis.

Emergency and Disposal Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[9][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[10]

Spill & Disposal

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] Clean the area with soap and water.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[9] This compound should be treated as chemical waste and disposed of through a licensed contractor.

Conclusion

This compound is a powerful tool in modern drug discovery and chemical biology. Its effective use is predicated on a thorough understanding of its properties and a strict adherence to safety protocols. By implementing the handling, storage, and application procedures outlined in this guide, researchers can confidently and safely leverage this versatile building block to advance their scientific objectives.

References

-

BIOSYNCE. This compound CAS 16257-83-3. Available from: [Link]

-

ResearchGate. Peptidomimetics obtained by coupling 2-amino-4-pyrrolidinothieno... Available from: [Link]

-

MDPI. Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. Available from: [Link]

-

MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

-

PubMed. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Available from: [Link]

-

Unibo. Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4- carboxylic Acids. Available from: [Link]

-

ResearchGate. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Available from: [Link]

-

University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

Anaspec. Safety Data Sheet (SDS) - Fmoc - (2S, 4R) - 4 - benzyl - pyrrolidine - 2 - carboxylic acid. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. (2S,4R)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID | 132622-69-6 [chemicalbook.com]

- 5. biosynce.com [biosynce.com]

- 6. peptide.com [peptide.com]

- 7. (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID | 132622-78-7 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. anaspec.com [anaspec.com]

- 11. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. (2R,4R)-APDC - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Incorporation of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid into Peptide Backbones

Introduction: Engineering Peptide Architecture with Constrained Amino Acids

In the landscape of peptide-based drug discovery and chemical biology, the ability to control and predict the three-dimensional structure of a peptide is paramount to its function. Natural peptides often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic potential. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. These building blocks act as "structural guides," pre-organizing the peptide backbone into well-defined secondary structures such as turns, helices, and sheets.[1] This conformational rigidity can enhance binding affinity to biological targets, improve resistance to proteolytic degradation, and increase cell permeability.[2]

This guide focuses on the practical application and synthetic protocols for incorporating a unique constrained diamino acid, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (Ampc), into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The pyrrolidine ring of Ampc introduces a significant steric constraint, influencing the peptide backbone's torsional angles (phi/psi) and often inducing β-turn or helical structures.[3][4] The presence of a second amino group at the 4-position offers a valuable site for side-chain modification, cyclization, or the creation of branched peptides, making it a highly versatile tool for peptide engineers.

This document provides the foundational knowledge and detailed experimental procedures for the successful incorporation of Ampc into peptide backbones, leveraging an orthogonal protection strategy for seamless integration into standard Fmoc-based SPPS workflows.

The Scientific Rationale: Why this compound?

The choice of a specific constrained amino acid is a critical design element. The (2S,4S) stereochemistry of Ampc dictates a specific spatial arrangement of the carboxylic acid and the amino group on the pyrrolidine ring. This fixed geometry significantly reduces the conformational freedom of the peptide backbone in the vicinity of the Ampc residue.

Key Advantages of Incorporating (2S,4S)-Ampc:

-

Induction of Stable Secondary Structures: The rigid pyrrolidine ring acts as a potent turn-inducer, capable of nucleating and stabilizing β-turns or helical conformations.[3] This is crucial for mimicking the bioactive conformation of natural peptides or for creating novel, well-defined architectures.

-

Enhanced Proteolytic Stability: The non-natural structure of Ampc disrupts the recognition sites for common proteases, thereby increasing the in vivo half-life of the resulting peptide.[1]

-

A Platform for Complex Peptide Architectures: The primary amine at the 4-position serves as a synthetic handle. With an appropriate orthogonal protecting group, this site can be selectively deprotected on-resin for:

-

Side-chain functionalization: Attachment of labels, lipids, or other moieties.

-

Lactam bridging: On-resin head-to-side-chain or side-chain-to-side-chain cyclization to create highly constrained cyclic peptides.

-

Branched peptide synthesis: Initiation of a second peptide chain.

-

Below is a diagram illustrating the concept of incorporating Ampc into a growing peptide chain.

Caption: Orthogonal protection scheme for (2S,4S)-Ampc.

Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers. All operations should be performed in a ventilated fume hood.

Protocol 1: Incorporation of Fmoc-(2S,4S)-Ampc(Alloc)-OH into a Peptide Sequence

This protocol details the coupling of the protected Ampc amino acid onto a resin-bound peptide with a free N-terminal amine.

1.1. Materials and Reagents:

-

Peptide-resin with a free N-terminus

-

Fmoc-(2S,4S)-4-(Alloc-amino)pyrrolidine-2-carboxylic acid

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)

-

Washing Solvents: Dichloromethane (DCM), DMF

1.2. Coupling Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a fritted reaction vessel.

-

Prepare Coupling Solution: In a separate vial, dissolve Fmoc-(2S,4S)-Ampc(Alloc)-OH (2.0 eq. relative to resin loading), HCTU (1.95 eq.), and DIPEA (4.0 eq.) in DMF. Allow to pre-activate for 2-3 minutes.

-

Expert Insight: (2S,4S)-Ampc is a sterically hindered amino acid. Using a potent coupling reagent like HCTU or HATU is crucial for achieving high coupling efficiency. A slightly longer pre-activation time ensures the formation of the active ester before addition to the resin.

-

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added Ampc residue, preparing it for the next coupling cycle. [5]7. Final Washes: Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next amino acid coupling.

| Parameter | Recommended Value | Rationale |

| Amino Acid Equiv. | 2.0 - 3.0 | Ensures the reaction goes to completion for a sterically hindered residue. |

| Coupling Reagent | HCTU, HATU | Highly efficient for difficult couplings, minimizing side reactions. [6] |

| Base Equiv. (DIPEA) | 2x the amino acid equiv. | Neutralizes the HCl salt formed during activation and maintains a basic pH. |

| Coupling Time | 2 - 4 hours | Longer time accounts for the steric hindrance of the cyclic amino acid. |

| Monitoring | Kaiser Test | Provides a qualitative assessment of free primary amines on the resin. |

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol is performed after the full peptide sequence has been assembled and is intended for subsequent on-resin modification of the Ampc side-chain amine.

2.1. Materials and Reagents:

-

Peptidyl-resin containing the Alloc-protected Ampc residue (N-terminus should be protected, e.g., with Fmoc or Boc group)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Scavenger: Phenylsilane (PhSiH₃)

-

Solvent: Anhydrous Dichloromethane (DCM)

2.2. Alloc Deprotection Procedure:

-

Resin Preparation: Swell the peptidyl-resin in anhydrous DCM for 30 minutes in a fritted reaction vessel.

-

Prepare Deprotection Solution: In a separate vial, dissolve Pd(PPh₃)₄ (0.1 - 0.2 eq. relative to resin loading) in anhydrous DCM. Add phenylsilane (20 eq.). The solution should be a clear, light yellow.

-

Causality Note: The Pd(0) catalyst is the active species that cleaves the allyl group. Phenylsilane acts as a scavenger to irreversibly trap the cleaved allyl group, driving the reaction to completion. [7]3. Deprotection Reaction: Drain the DCM from the resin. Add the deprotection solution to the resin. Agitate the mixture at room temperature, protected from light, for 20-30 minutes. The resin will often appear dark during the reaction.

-

-

Repeat Reaction: Drain the solution and repeat step 3 with a fresh batch of deprotection solution to ensure complete removal. [8]5. Thorough Washing: This step is critical to remove all traces of the palladium catalyst, which can interfere with subsequent reactions. Wash the resin with:

-

DCM (5x)

-

0.5% DIPEA in DMF (3x)

-

0.5% Sodium diethyldithiocarbamate in DMF (3x) - This chelates and removes residual palladium.

-

DMF (5x)

-

DCM (5x)

-

-

Confirmation: A small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group (mass decrease of 84.06 Da). [8]The resin now has a free primary amine at the Ampc side chain, ready for modification.

Post-Synthesis: Cleavage, Purification, and Characterization

Cleavage and Global Deprotection: After synthesis (and any on-resin modifications) are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. A standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5) , is typically used for 2-4 hours at room temperature.

Purification and Analysis: The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide containing (2S,4S)-Ampc should be confirmed by:

-

Mass Spectrometry (LC-MS or MALDI-TOF): To verify the correct molecular weight.

-

Analytical RP-HPLC: To assess purity.

-

NMR Spectroscopy (for structural studies): To confirm the conformation and structural integrity of the peptide, particularly the influence of the Ampc residue on the overall fold.

Conclusion

The incorporation of this compound provides a robust method for introducing conformational constraints and a versatile functional handle into synthetic peptides. The use of an Fmoc/Alloc orthogonal protection strategy is a field-proven approach that integrates smoothly with standard SPPS protocols. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently utilize this powerful building block to design next-generation peptides with enhanced stability, defined structures, and tailored biological activities.

References

-

Afshar, S., et al. (2023). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 28(21), 7393. [Link]

-

Kochem, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]

-

Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

-

Berlicki, Ł., et al. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(17), 7469–7486. [Link]

-

Raguse, T. L., et al. (2002). Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. Journal of the American Chemical Society, 124(40), 11984–11991. [Link]

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

-

Cromm, P. M., et al. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 10(6), 1403–1414. [Link]

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

-

Pellizzoni, V., et al. (2012). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 55(2), 899-908. [Link]

- This is a general knowledge statement synthesized from the principles of peptide chemistry and not

-

Biosynce. (n.d.). This compound CAS 16257-83-3. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.uci.edu [chem.uci.edu]

The Chiral Scaffold of Choice: Applications of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey into the intricate world of molecular architecture. Among the myriad of chemical structures, a select few emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a diverse range of biological targets. (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid is a prime example of such a scaffold. This conformationally constrained, chiral amino acid analogue has garnered significant attention from researchers and drug development professionals for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to a variety of drug candidates.

The rigid pyrrolidine ring system of this molecule reduces the conformational flexibility of the molecules that incorporate it, which can lead to higher binding affinity and selectivity for the target protein.[1] The stereochemistry at the C2 and C4 positions is crucial for its biological activity, often dictating the specific interactions with the target's active site. This guide will provide an in-depth exploration of the applications of this compound, focusing on its pivotal role in the development of treatments for metabolic disorders and neurological conditions. We will delve into the causality behind its therapeutic efficacy, provide detailed experimental protocols for its synthesis and evaluation, and present a comprehensive overview of its structure-activity relationships.

I. A Cornerstone in the Treatment of Type 2 Diabetes: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors

The management of type 2 diabetes mellitus has been revolutionized by the advent of dipeptidyl peptidase-IV (DPP-4) inhibitors.[2] These oral hypoglycemic agents work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The prolonged action of these hormones leads to a glucose-dependent increase in insulin secretion and a suppression of glucagon release, ultimately resulting in improved glycemic control.[5][6]

The this compound scaffold has been instrumental in the design of potent and selective DPP-4 inhibitors. The pyrrolidine ring mimics the proline residue of the natural DPP-4 substrates, while the amino group provides a key interaction point with the enzyme's active site.

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position. GLP-1 and GIP are natural substrates for DPP-4. By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to the following downstream effects:

-

Increased Insulin Secretion: GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin is only released when blood glucose levels are elevated, reducing the risk of hypoglycemia.[5]

-

Suppressed Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[7]

-

Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a feeling of satiety and potentially contributing to weight management.[3]

The following diagram illustrates the signaling pathway of DPP-4 inhibition:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. droracle.ai [droracle.ai]

- 7. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Amide Coupling of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid using HATU and HBTU

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the efficient coupling of the constrained, non-proteinogenic amino acid (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid to a desired carboxylic acid partner using the highly effective aminium-based coupling reagents HATU and HBTU. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot potential issues, and adapt these protocols to their specific molecular contexts. We will delve into the mechanistic nuances of HATU and HBTU, provide comparative data, and present robust, step-by-step protocols for achieving high-yield amide bond formation while minimizing common side reactions.

Introduction: The Significance of this compound in Drug Discovery

This compound is a conformationally restricted proline analog of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine ring serves as a valuable scaffold for introducing specific conformational constraints into peptides and small molecules. This pre-organization can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability compared to more flexible aliphatic linkers. The presence of two distinct amine functionalities—the secondary amine within the ring and the primary amino group at the 4-position—offers versatile handles for derivatization, making it a powerful building block for creating diverse chemical libraries.

However, the successful incorporation of this scaffold via amide bond formation requires careful consideration of coupling conditions. The secondary amine of the proline-like structure can present steric challenges, and the presence of the second amino group necessitates appropriate protective group strategies to ensure regioselective coupling. This guide focuses on the use of HATU and HBTU, two of the most potent and widely used coupling reagents in modern peptide and medicinal chemistry, to address these challenges effectively.[1][2]

Mechanistic Insight: Why Choose HATU or HBTU?

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium (often referred to as uronium) salts that facilitate amide bond formation by activating the carboxylic acid component.[3][4] While often used interchangeably, their subtle structural differences lead to variations in reactivity and application.

Core Mechanism of Action:

The general mechanism involves a two-step, one-pot process:

-

Activation: In the presence of a non-nucleophilic base (typically DIPEA or N-methylmorpholine), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the aminium salt (HATU/HBTU). This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable active ester (OAt-ester for HATU, OBt-ester for HBTU).[4][5]

-

Acylation: The nucleophilic amine (in our case, one of the amino groups of the protected pyrrolidine) attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing the triazole byproduct (HOAt or HOBt).[6]

Diagram: General Mechanism of HATU/HBTU Coupling

Caption: Generalized workflow for amide bond formation using HATU or HBTU.

HATU vs. HBTU: A Comparative Analysis

The primary difference lies in the leaving group precursor: HOAt (1-hydroxy-7-azabenzotriazole) for HATU and HOBt (1-hydroxybenzotriazole) for HBTU.

| Feature | HATU | HBTU | Reference |

| Leaving Group | HOAt (7-aza-1-hydroxybenzotriazole) | HOBt (1-hydroxybenzotriazole) | [7] |

| Reactivity | Generally higher | High, but typically lower than HATU | [6][8] |

| Racemization | Very low suppression | Excellent suppression | [5][8] |

| Cost | More expensive | Less expensive | [5] |

| Key Advantage | Superior for sterically hindered or electron-deficient amines and for difficult couplings. The neighboring pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the reaction. | A robust, cost-effective workhorse for standard couplings. | [8] |

For coupling to the secondary amine of the this compound scaffold, which can be sterically demanding, HATU is often the preferred reagent due to its enhanced reactivity.[1][9] HBTU remains an excellent and more economical choice for less challenging couplings or when optimizing process costs.

Essential Pre-Coupling Considerations: The Protective Group Strategy

To achieve regioselective amide bond formation, a robust protective group strategy is paramount. This compound has three functional groups that can participate in the coupling reaction: the carboxylic acid, the ring secondary amine, and the 4-position primary amine.

A common and effective strategy involves:

-

N-Fmoc Protection of the Secondary Amine: The ring nitrogen is protected with the base-labile Fmoc group.

-

C-terminal Esterification (e.g., Methyl or Ethyl Ester): The carboxylic acid is protected as a simple ester to prevent self-polymerization.

-

Selective Coupling at the 4-Amino Group: This leaves the primary amino group at the 4-position as the sole nucleophile for the HATU/HBTU mediated coupling.

Alternatively, if coupling to the ring nitrogen is desired, the 4-amino group would be protected (e.g., with a Boc group) and the carboxylic acid would be the reactive partner. The protocols below assume coupling to a free amine on the pyrrolidine scaffold.

Detailed Experimental Protocols

These protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. Adjustments may be necessary based on the specific substrates and desired scale.

Materials and Reagents

| Reagent | MW | Typical Equivalents | Purpose |

| Protected this compound Derivative | - | 1.0 | Amine component |

| Carboxylic Acid | - | 1.0 - 1.2 | Acid component |

| HATU or HBTU | 380.23 (HATU) / 379.25 (HBTU) | 1.1 - 1.2 | Coupling Reagent |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous Solvent (DMF or DCM) | - | - | Reaction medium |

Safety Precaution: HATU and HBTU can be allergenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[10]

Protocol 1: HATU-Mediated Coupling (Recommended for Sterically Hindered Substrates)

This protocol details the coupling of a carboxylic acid to the free amino group of a suitably protected this compound derivative.

Step-by-Step Procedure:

-

Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and HATU (1.1 mmol, 1.1 equiv) in anhydrous DMF (5-10 mL).

-

Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 mmol, 2.0 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes. A color change (often to yellow) may be observed, which is characteristic of active ester formation.[3]

-

Nucleophile Addition: Dissolve the protected aminopyrrolidine derivative (1.0 mmol, 1.0 equiv) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored to determine completion.

-

Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the limiting starting material. A typical mobile phase for TLC might be 10% Methanol in Dichloromethane.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted carboxylic acid and HOAt), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure amide product.

Diagram: HATU Coupling Workflow

Caption: Step-by-step workflow for the HATU-mediated coupling protocol.

Protocol 2: HBTU-Mediated Coupling (Standard, Cost-Effective Method)

This protocol is highly effective for many standard amide bond formations and follows a similar procedure to the HATU protocol.

Step-by-Step Procedure:

-

Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5-10 mL).

-

Amine and Reagent Addition: Add the protected aminopyrrolidine derivative (1.0 mmol, 1.0 equiv) and HBTU (1.1 mmol, 1.1 equiv) to the flask.

-

Initiation: Cool the mixture to 0 °C and add DIPEA (2.0 mmol, 2.0 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitoring, Work-up, and Purification: Follow steps 5, 6, and 7 as described in the HATU protocol. The work-up will remove HOBt instead of HOAt.

Troubleshooting and Optimization

-

Incomplete Reaction: If monitoring shows significant starting material remaining after an extended period, consider increasing the equivalents of the coupling reagent and base to 1.5 and 3.0, respectively. For HATU reactions, allowing the pre-activation step to proceed for a longer duration (up to 30 minutes) can also be beneficial.

-

Side Reactions - Guanidinylation: A known side reaction with aminium reagents is the guanidinylation of the free amine, which caps the chain and prevents coupling.[8] This is more likely to occur if a large excess of the coupling reagent is used or if the amine is left for a prolonged period before the activated acid is fully formed. To mitigate this, avoid using a large excess of HATU/HBTU and consider a pre-activation protocol where the carboxylic acid and coupling reagent are mixed before the amine is introduced.[3] Using 1.0 equivalent of the coupling reagent can also prevent this side product.[3]

-

Racemization: While HATU and HBTU are known for low racemization rates, this can be a concern for sensitive substrates.[5][8] Running the reaction at 0 °C for a longer period instead of warming to room temperature can help minimize epimerization. Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine in place of DIPEA can also be effective.[6]

Conclusion

The coupling of this compound is a critical step for incorporating this valuable constrained scaffold into novel chemical entities. Both HATU and HBTU are exceptionally effective reagents for this transformation. HATU provides a reactivity advantage that is particularly useful for overcoming the steric hindrance associated with the proline-like secondary amine, while HBTU offers a robust and economical solution for general applications. By understanding the underlying mechanisms, employing a sound protective group strategy, and following the detailed protocols provided, researchers can confidently and efficiently synthesize their target molecules, accelerating the pace of discovery in drug development.

References

-

Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(82), 52277–52284. [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2000). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 4(1), 11-23. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). HBTU. Retrieved from [Link]

-

Didier, A., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(8), 14848-14883. [Link]

-

ChemistryViews. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]

-

Gundu, S., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(3), 543-547. [Link]

-

ResearchGate. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

ResearchGate. (2015). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. Retrieved from [Link]

-

National Institutes of Health. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Retrieved from [Link]

-

ResearchGate. (2011). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

ResearchGate. (2020). How do i prepare hbtu in a coupling solution? Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

-

Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. (n.d.). Retrieved from [Link]

-

eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

PubMed. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]

Sources

- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 4. HBTU - Wikipedia [en.wikipedia.org]

- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 6. bachem.com [bachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

The Strategic Deployment of (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid as a Conformational Keystone in Modern Drug Discovery

Introduction: Beyond a Simple Building Block

In the landscape of chiral intermediates for pharmaceutical synthesis, (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid stands out not merely as a precursor, but as a sophisticated molecular tool. Its rigid, stereochemically defined pyrrolidine core offers medicinal chemists a powerful strategy to impart conformational constraint upon otherwise flexible peptide and small molecule structures. This application note provides an in-depth exploration of the utility of this versatile building block, elucidating the causal relationship between its unique stereochemistry and its impact on biological activity. We will furnish detailed protocols for its incorporation into bioactive scaffolds, with a particular focus on its role in the synthesis of peptidomimetics and its notable application in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

The fundamental value of this compound lies in its identity as a substituted proline analogue. Proline's unique cyclic structure is known to restrict the conformational flexibility of the peptide backbone, often inducing specific secondary structures like β-turns and polyproline helices.[1][2] The (2S,4S) stereoisomer, with the amino group at the 4-position in a cis relationship to the carboxylic acid at the 2-position, further refines this conformational control, enabling precise spatial positioning of functional groups for optimal interaction with biological targets.[3]

Core Physicochemical and Stereochemical Properties

The utility of this compound is rooted in its distinct structural features. Understanding these properties is paramount for its effective application in synthesis.

| Property | Value/Description | Significance in Synthesis |

| Molecular Formula | C₅H₁₀N₂O₂ | Provides the basic elemental composition. |

| Molecular Weight | 130.15 g/mol | Essential for stoichiometric calculations in reaction protocols. |

| Stereochemistry | (2S,4S) | The absolute configuration is crucial for its biological activity and its role as a chiral auxiliary. The cis relationship between the C2-carboxyl and C4-amino groups pre-organizes substituents in a defined spatial orientation. |

| Functional Groups | Primary Amine (C4), Secondary Amine (ring), Carboxylic Acid (C2) | Offers multiple points for chemical modification, requiring a strategic use of protecting groups for selective reactions.[4] |

| Physical Form | Typically a white to off-white solid | Standard solid handling techniques are applicable. Often supplied as a dihydrochloride salt for enhanced stability and solubility. |

Strategic Application in Peptidomimetic and Drug Design: The Causality of Conformation

The incorporation of conformationally restricted amino acid analogues is a cornerstone of modern peptidomimetic design.[5] Peptides, while exhibiting high potency and selectivity, often suffer from poor metabolic stability and low oral bioavailability. By replacing standard amino acids with building blocks like this compound, researchers can overcome these limitations.[5]

The rigid pyrrolidine ring system reduces the number of accessible low-energy conformations of the molecule. This pre-organization minimizes the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. The (2S,4S) stereochemistry dictates a specific puckering of the five-membered ring, which in turn orients the substituents at the 2 and 4 positions in a predictable manner, a critical factor for optimizing interactions within a binding pocket.[3]

Figure 2: Experimental workflow for the SPPS incorporation of a protected this compound derivative.

Application Focus: Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of chiral pyrrolidine building blocks is in the synthesis of "gliptins," a class of drugs that inhibit the DPP-4 enzyme. [6][7]DPP-4 inhibitors are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which help regulate blood sugar. [7][8]Vildagliptin is a prime example where a derivative of (S)-pyrrolidine-2-carbonitrile is a key pharmacophore. [9][10]The pyrrolidine moiety mimics the proline residue of natural DPP-4 substrates, while the nitrile group interacts with the catalytic serine residue in the enzyme's active site. [9] While Vildagliptin itself uses a (2S)-pyrrolidine-2-carbonitrile, the principles of using a constrained pyrrolidine ring are directly transferable. The this compound scaffold is used to synthesize novel DPP-4 inhibitors where the 4-amino group serves as an attachment point for side chains that can probe additional binding pockets within the enzyme, potentially leading to enhanced potency and selectivity. [11] Protocol II: Conceptual Synthesis of a DPP-4 Inhibitor Core

Objective: To synthesize a core structure analogous to known DPP-4 inhibitors, starting from this compound. This protocol outlines the key chemical transformations.

Part A: Differential Protection

-

N-Boc Protection: Dissolve this compound in a 1:1 mixture of dioxane and water. Cool to 0°C.

-

Add sodium hydroxide (2.5 eq) followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the N,N'-di-Boc protected product. This strategy protects both the ring and the C4-amino groups. Selective deprotection can then be achieved under controlled conditions.

Part B: Amide Formation and Nitrile Conversion

-

Amide Coupling: Couple the di-Boc protected acid with a desired amine (e.g., 3-amino-1-adamantanol) using standard peptide coupling reagents like HATU or HBTU.

-

Selective Boc Deprotection: Use milder acidic conditions to selectively remove one of the Boc groups, typically the one on the more sterically accessible C4-amino group.

-

Carboxylic Acid to Amide: Convert the C2-carboxylic acid to a primary amide using a coupling agent like EDC/HOBt followed by treatment with ammonia.

-

Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or cyanuric chloride. This nitrile is the key functional group for DPP-4 inhibition.

Part C: Final Elaboration

-

Acylation: The now free C4-amino group can be acylated with various chloroacetyl chlorides or other electrophiles to complete the synthesis of the target inhibitor.

This multi-step synthesis highlights the importance of this compound as a chiral scaffold, where each functional group is strategically manipulated to build the final, complex drug molecule.

Conclusion and Future Outlook

This compound is a testament to the power of stereochemically-defined building blocks in modern medicinal chemistry. Its ability to enforce conformational rigidity provides a reliable method for enhancing the affinity, selectivity, and pharmacokinetic properties of peptide and small molecule drug candidates. [3][12]The detailed protocols provided herein offer a practical guide for its incorporation, while the specific example of DPP-4 inhibitors underscores its real-world impact in drug development. As the demand for more sophisticated and potent therapeutics grows, the strategic use of such chiral keystones will undoubtedly continue to be a central theme in the design of next-generation medicines.

References

-

Chanda, K., & Ramakrishna, V. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. Available at: [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

Karak, M., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(17), 3875. Available at: [Link]

-

Legrand, B., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Biopolymers, 108(4), e23008. Available at: [Link]

- Villhauer, E. B., et al. (2008). Process for preparing vildagliptin. U.S. Patent Application No. 11/989,063.

-

Angelini, A., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available at: [Link]

-

PubChem. (n.d.). Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic Acid as an N-Terminal Surrogate in Amino Acid and Peptide Analogues. Retrieved from [Link]

-

Ianni, A. S., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(24), 7595. Available at: [Link]

-

Kudryavtsev, D. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. Available at: [Link]

-

Bera, S., et al. (2010). Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1027–1031. Available at: [Link]

-

ResearchGate. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

Gentile, F., et al. (2022). Peptidomimetic-Based Asymmetric Catalysts. Catalysts, 12(7), 785. Available at: [Link]

-

Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259–2269. Available at: [Link]

-

Zhang, Y., et al. (2023). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 28(10), 4087. Available at: [Link]

-

Semantic Scholar. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

EMAN Research Publishing. (n.d.). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Retrieved from [Link]

-

Han, Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

-

Friis, S. D., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 9(7), 1844–1854. Available at: [Link]

-

PubMed. (n.d.). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]